4-methoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide
Overview
Description
4-methoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound with the molecular formula C22H22N4O4S2 This compound is known for its unique chemical structure, which includes methoxy, carbamothioyl, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 4-methoxybenzoyl chloride and 4-aminophenylcarbamothioyl chloride.
Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction under controlled conditions to form the desired product. This reaction often requires the use of a base such as triethylamine and a solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
4-methoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-methoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide can be compared with other similar compounds, such as:
4-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide: Similar structure but with different substituents, leading to variations in chemical and biological properties.
4-methoxy-N-{[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl}benzamide: Contains a sulfonamide group, which may confer different reactivity and applications.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with a different core structure, used in different contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-16(24)22-18(27)20-13-6-8-14(9-7-13)21-19(28)23-17(25)12-4-10-15(26-2)11-5-12/h4-11H,3H2,1-2H3,(H2,20,22,24,27)(H2,21,23,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOERKQZCLBSLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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